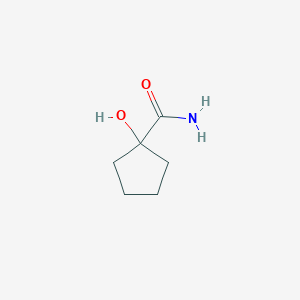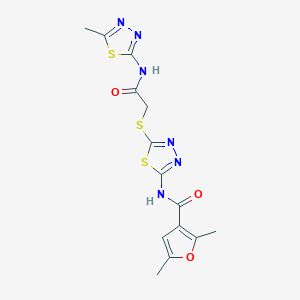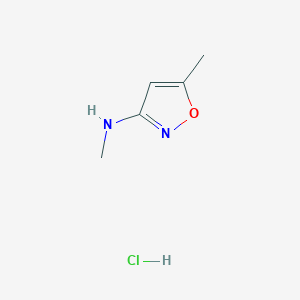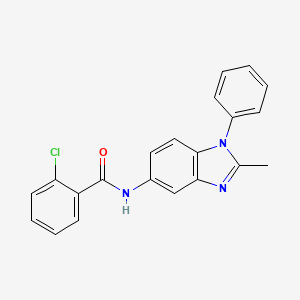![molecular formula C24H21NO3 B2541366 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one CAS No. 449740-13-0](/img/structure/B2541366.png)
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one is a derivative of chromene, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Chromene derivatives are known for their diverse biological activities, which include anti-tumor properties. The compound is structurally related to various chromene derivatives that have been synthesized and studied for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-component reactions that can be catalyzed by various reagents. For instance, a one-pot synthesis approach has been reported for the creation of 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H-benzo[g]chromene derivatives using ZnCl2 as a catalyst . Similarly, ultrasonic irradiation has been utilized to synthesize 7-amino-6-imino-9-phenyl-6H-benzo[c]chromene-8-carbonitrile derivatives through a three-component reaction . These methods highlight the versatility and efficiency of synthesizing chromene derivatives, which could be applicable to the synthesis of 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one.
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial for their biological activity. Density Functional Theory (DFT) calculations have been employed to investigate the equilibrium geometry of related compounds, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) . These calculations provide insights into the energy levels, atomic charges, and potential non-linear optical properties, which are essential for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions, expanding their chemical diversity and potential applications. For example, the intermediate 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has been shown to react with different reagents to yield triazine and triazepine derivatives, which exhibit antitumor activity . These reactions demonstrate the reactivity of chromene derivatives and their potential to be transformed into various biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. The electronic absorption spectra of these compounds can vary depending on the solvent, as observed in the study of MBCND, where the spectra were measured in both polar and non-polar solvents . These properties are important for the development of chromene-based drugs, as they can affect the solubility, stability, and overall pharmacokinetic profile of the compounds.
Scientific Research Applications
Anticancer and Pharmacological Activities
Chromene derivatives have been synthesized and assessed for their anticancer properties and pharmacological activities. For instance, substituted chromene compounds have displayed potential analgesic and anticonvulsant activities, highlighting their therapeutic potential in pain management and seizure control (Abdelwahab & Fekry, 2022).
Antimicrobial Agents
Novel Zinc(II) complexes of heterocyclic ligands derived from chromene compounds have been synthesized, characterized, and tested for their antimicrobial activity against a variety of bacterial and fungal strains. Some of these complexes demonstrated significant antifungal activity, suggesting their potential as therapeutic antifungal agents (Yamgar et al., 2014).
Green Synthesis and Environmental Considerations
Research has also focused on environmentally benign and efficient synthesis methods for chromene derivatives. For example, a diversity-oriented synthesis approach for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes has been described, employing green chemistry principles (Pandit et al., 2016).
Mechanism of Action
Target of Action
Coumarins are known to interact with a variety of biological targets, including enzymes and receptors, and have been studied for their potential anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors properties.
Mode of Action
The exact mode of action can vary depending on the specific coumarin derivative and its target. For example, some coumarins exert their effects by inhibiting enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Coumarins can affect various biochemical pathways depending on their specific targets. For instance, coumarins that inhibit enzymes could disrupt the biochemical pathways those enzymes are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of coumarins can vary widely depending on their specific chemical structure. Some coumarins are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of coumarins can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation .
Action Environment
The action, efficacy, and stability of coumarins can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-25(14-17-8-4-2-5-9-17)15-20-22(26)13-12-19-23(27)21(16-28-24(19)20)18-10-6-3-7-11-18/h2-13,16,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROHXHKICKNGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)


![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2541291.png)
![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)



![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2541296.png)



![N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541306.png)